N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide is a complex organic compound characterized by the presence of a benzothiazole moiety, a pyridazine group, and a benzamide structure. It belongs to a class of compounds that have gained attention due to their potential biological activities, including antimicrobial and anticancer properties. This compound is significant in medicinal chemistry and materials science due to its unique structural features and functional groups.
This compound can be classified under heterocyclic compounds due to the inclusion of nitrogen and sulfur in its ring structures. The benzothiazole and pyridazine moieties contribute to its pharmacological properties, making it a subject of interest for drug development and chemical research. The compound's systematic name reflects its structural complexity, highlighting the various functional groups involved.
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide typically involves several key steps:
These synthetic routes are often optimized for yield and purity, employing techniques such as column chromatography for purification.
The molecular structure of N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific ratios. The compound features:
The structural analysis can be further supported by techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond lengths, angles, and spatial orientation.
N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physical properties.
The mechanism of action for N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide is primarily attributed to its ability to interact with specific molecular targets within cells:
These interactions suggest potential applications in treating diseases where these pathways are dysregulated, such as cancer or bacterial infections.
The physical properties of N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide include:
Chemical properties include:
Data from spectroscopic methods (NMR, IR) can provide insights into functional groups present and confirm the compound's identity.
N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide has several important applications:
This benzothiazole-pyridazine hybrid (CAS: 1251683-27-8) features a molecular architecture comprising three key domains: a 1,3-benzothiazol-2-amine moiety, a central para-substituted benzamide linker, and a 6-methylpyridazin-3-yloxy pharmacophore. The molecular formula C₁₉H₁₄N₄O₂S (MW: 362.4 g/mol) necessitates precise synthetic strategies to ensure correct regiochemistry and functionality [1].
The construction of this hybrid scaffold relies on sequential heterocyclic coupling. The benzothiazole core is typically synthesized via acid-catalyzed condensation of 2-aminothiophenol with ortho-substituted benzaldehydes or carboxylates. For this compound, 2-aminobenzothiazole serves as the nucleophilic partner. The pyridazine segment (6-methylpyridazin-3-ol) is prepared separately through selective oxidation and functionalization of methylpyridazine precursors. Critical to this approach is the stability of the pyridazine N-oxide during benzothiazole formation, which prevents undesired ring opening or decomposition. Microwave-assisted cyclocondensation (240W, DMF, 3–6 min) significantly enhances reaction efficiency compared to conventional thermal methods, reducing side-product formation [6] [8].
The ether linkage between the pyridazine and benzamide segments demands strict regiocontrol:
Table 1: Regioselectivity in Pyridazine Oxyalkylation
Precursor Halogen Position | Coupling Partner | Solvent | 3-Substituted:4-Substituted Ratio |
---|---|---|---|
3-Chloro-6-methylpyridazine | 4-Hydroxybenzamide | DMF | 98:2 |
4-Chloro-6-methylpyridazine | 4-Hydroxybenzamide | DMF | 12:88 |
3,4-Dichloro-6-methylpyridazine | 4-Hydroxybenzamide | NMP | 95:5 |
The benzamide linker connects the benzothiazole and pyridazine-ether components via two critical bonds:1. Carboxyl Activation: 4-[(6-Methylpyridazin-3-yl)oxy]benzoic acid is activated using:- Phosphonium reagents (PyBOP): Forms stable active esters at 0°C- Carbodiimides (EDC·HCl): Requires 4-dimethylaminopyridine (DMAP) catalysis to suppress N-acylurea formation2. Nucleophilic Coupling: Reaction with 2-aminobenzothiazole proceeds under Schotten-Baumann conditions (dichloromethane/water interface) or anhydrous DMF. Microwave assistance (80°C, 15 min) increases conversion rates to >92% while minimizing racemization [2] [6].
Table 2: Amidation Method Comparison
Activation Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
EDC·HCl/DMAP | DCM | 25 | 12 | 78 | Commercial reagent availability |
CDI | THF | 65 | 4 | 85 | Gaseous byproduct (CO₂) |
PyBOP | DMF | 0→25 | 2 | 91 | Rapid kinetics, low epimerization |
Schotten-Baumann conditions | CH₂Cl₂/H₂O | 0–5 | 3 | 82 | No activator needed |
Sustainability improvements focus on solvent selection, energy reduction, and atom economy:
Table 4: Green Metrics Comparison for Synthetic Routes
Method | PMI (kg/kg) | E-Factor | Reaction Time | Energy (kW·h/mol) | Carbon Footprint (kg CO₂eq/mol) |
---|---|---|---|---|---|
Conventional thermal synthesis | 86 | 34.7 | 42 h | 8.7 | 12.3 |
Ethanol/water system | 28 | 9.2 | 18 h | 3.1 | 4.1 |
Microwave-assisted | 19 | 5.8 | 45 min | 1.3 | 1.9 |
Solvent-free mechanochemical | 7 | 1.2 | 30 min | 0.4 | 0.6 |
PMI: Process Mass Intensity
The synthetic optimization of N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide demonstrates how strategic heterocyclic coupling, regioselective functionalization, catalytic enhancement, and green chemistry principles converge to enable efficient production of complex pharmaceutical hybrids. These methodologies establish a robust platform for generating structurally related bioactive molecules.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1